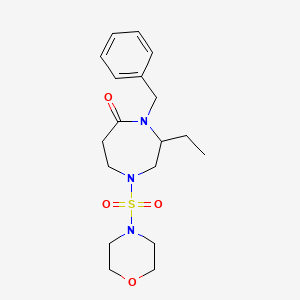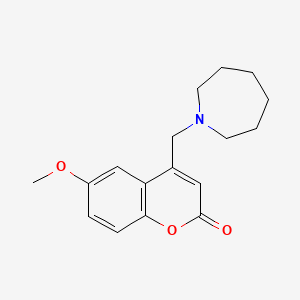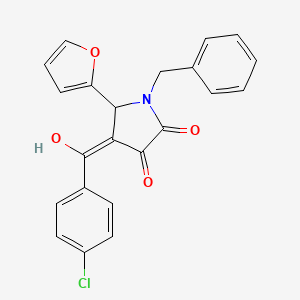
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one, also known as Ro 15-1788, is a selective antagonist of the GABA-A receptor. It was first synthesized in 1983 and has since been widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions.
Mecanismo De Acción
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 acts as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. By binding to this site, it prevents the binding of benzodiazepines and other drugs that act at this site, thereby blocking the sedative and anxiolytic effects of these drugs. This compound 15-1788 does not directly affect the binding of GABA to the GABA-A receptor.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative and anxiolytic effects of benzodiazepines, as well as the anticonvulsant effects of barbiturates. It has also been shown to enhance the convulsant effects of pentylenetetrazol, a GABA-A receptor antagonist.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 is a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Its selectivity for the benzodiazepine site on the GABA-A receptor makes it a useful tool for studying the effects of benzodiazepines and other drugs that act at this site. However, its selectivity for this site also limits its usefulness for studying the effects of other drugs that act at different sites on the GABA-A receptor.
Direcciones Futuras
There are a number of future directions for research involving 4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788. One area of research is the development of new drugs that selectively target different sites on the GABA-A receptor. Another area of research is the use of this compound 15-1788 in combination with other drugs to study the effects of multiple drugs on the GABA-A receptor. Additionally, this compound 15-1788 could be used to study the role of GABA-A receptors in various neurological and psychiatric disorders.
Métodos De Síntesis
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 can be synthesized using a multi-step process starting from 4-bromo-2-nitrobenzyl alcohol. The key step involves the reaction of the nitro group with sodium ethoxide followed by reduction of the resulting nitroso compound. The final product is obtained by reacting the intermediate with morpholine and sulfonyl chloride.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-(morpholin-4-ylsulfonyl)-1,4-diazepan-5-one 15-1788 has been used extensively in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-morpholin-4-ylsulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-17-15-20(26(23,24)19-10-12-25-13-11-19)9-8-18(22)21(17)14-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKJXXYKOSNCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(4-fluorophenyl)-3-isoxazolyl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5419859.png)
![3-{2-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5419867.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5419868.png)
![1-[(dimethylamino)sulfonyl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5419876.png)
![N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5419882.png)
![1-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5419884.png)
![1-{2-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B5419898.png)



![2-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5419922.png)
![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5419932.png)
![3-({[3-(methoxymethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5419939.png)
![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5419949.png)